

# Comparative Guide to Sinoatrial Node Modification: Ivabradine vs. Gene Therapy

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Ivabradine**  
Cat. No.: **B130884**

[Get Quote](#)

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

The sinoatrial (SA) node, the heart's natural pacemaker, is a small cluster of specialized cells responsible for generating the electrical impulses that drive rhythmic cardiac contractions. Dysfunction of the SA node can lead to a spectrum of arrhythmias, from inappropriate sinus tachycardia to debilitating bradycardia, necessitating therapeutic intervention. For decades, treatment has been dominated by electronic pacemakers and pharmacological agents. This guide provides a technical comparison between a well-established pharmacological agent, **ivabradine**, and the pioneering field of gene therapy for modifying SA node function. We will explore the underlying mechanisms, review the supporting experimental data, and outline the distinct therapeutic philosophies each approach represents.

## Part 1: Ivabradine - A Pharmacological Approach to Heart Rate Reduction

**Ivabradine** is a clinically approved medication that offers a targeted method for reducing heart rate. Its utility is primarily in patients with stable heart failure and chronic stable angina where a lower heart rate is beneficial.[\[1\]](#)[\[2\]](#)

## Mechanism of Action: Selective Inhibition of the If "Funny" Current

The automaticity of SA node cells is driven by a unique ion current known as the "funny" current, or If. This current is carried primarily by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with the HCN4 isoform being predominant in the SA node.[1][3] The If current is responsible for the slow, spontaneous diastolic depolarization phase of the action potential, which ultimately dictates the heart rate.[4]

**Ivabradine** functions by selectively and specifically blocking these HCN channels from the intracellular side.[5] This inhibition reduces the slope of diastolic depolarization, extending the time it takes for the SA node cells to reach the threshold for firing an action potential. The direct consequence is a reduction in the firing rate of the SA node and, therefore, a lower heart rate. [1][4]

A key advantage of **ivabradine** is its high specificity. It has minimal to no effect on other cardiac ion channels, meaning it does not impact myocardial contractility, ventricular repolarization, or blood pressure, distinguishing it from beta-blockers and calcium channel blockers.[2][6][7]



[Click to download full resolution via product page](#)

**Figure 1:** Mechanism of **Ivabradine** Action.

## Experimental Validation and Clinical Data

**Ivabradine**'s electrophysiological effects have been confirmed in numerous preclinical and clinical studies. In isolated canine and human cardiac preparations, **ivabradine** demonstrated a concentration-dependent reduction in the spontaneous firing rate of SA node cells without altering other action potential parameters.[8]

Clinical trials have established its efficacy and safety profile. The BEAUTIFUL trial, involving over 10,000 patients with coronary artery disease (CAD), showed that while **ivabradine** did not improve the primary composite endpoint for all patients, it significantly reduced coronary outcomes in a subgroup with a resting heart rate of 70 bpm or greater.[9] The SHIFT trial

demonstrated that in patients with heart failure and a heart rate  $\geq 75$  bpm, **ivabradine** significantly reduced the composite endpoint of cardiovascular death or hospital admission for worsening heart failure.[10]

| Parameter                  | Study/Observation                      | Result                                                                | Citation |
|----------------------------|----------------------------------------|-----------------------------------------------------------------------|----------|
| Heart Rate Reduction       | Clinical<br>Electrophysiology<br>Study | ~14 bpm reduction 1<br>hour post-IV<br>administration                 | [11]     |
| General Clinical Use       |                                        | ~10 bpm reduction at<br>rest and during<br>exercise                   | [12]     |
| Primary Endpoint           | SHIFT Trial (Heart<br>Failure)         | 18% relative risk<br>reduction in CV death<br>or HF hospitalization   | [10]     |
| Hospitalization            | Retrospective Study<br>(AMI with HF)   | Reduced risk of heart<br>failure readmission<br>(HR: 0.32)            | [13][14] |
| LVEF Improvement           | Pragmatic RCT (Post-<br>AMI)           | Higher LVEF at 3 and<br>6 months post-<br>discharge                   | [15]     |
| Safety - Adverse<br>Events | Long-term Safety<br>Study              | Most common:<br>Phosphenes<br>(luminous<br>phenomena),<br>Bradycardia | [16][17] |

## Experimental Protocol: Assessing Ivabradine's Effect on SA Node Action Potentials

A standard methodology to validate the mechanism of a drug like **ivabradine** involves isolating SA node tissue and using microelectrode arrays or patch-clamp techniques to record action potentials.

## Workflow:

- Tissue Preparation: Isolate the sinoatrial node region from a suitable animal model (e.g., rabbit, guinea pig).
- Superfusion: Place the tissue in a chamber continuously superfused with oxygenated Tyrode's solution at physiological temperature.
- Baseline Recording: Using a microelectrode, impale a spontaneously active pacemaker cell and record baseline action potentials for a stabilization period.
- Drug Application: Introduce **ivabradine** into the superfusion solution at increasing concentrations.
- Data Acquisition: Record changes in action potential parameters, specifically the slope of diastolic depolarization, action potential frequency (rate), and action potential duration.
- Washout: Replace the drug-containing solution with the control solution to observe the reversibility of the effects.



[Click to download full resolution via product page](#)

**Figure 2:** In Vitro Ivabradine Validation Workflow.

## Part 2: Gene Therapy - Engineering a Biological Pacemaker

Gene therapy for SA node modification represents a paradigm shift from pharmacological modulation to biological reconstruction. The primary goal is to create a *de novo* biological pacemaker by genetically reprogramming quiescent heart muscle cells into pacemaker-like

cells.[18][19] This approach is investigated primarily for bradyarrhythmias like sick sinus syndrome, offering a potential alternative to electronic pacemakers.[20][21]

## Core Strategies for Biological Pacemaker Creation

Three main strategies have emerged in preclinical research, each targeting a different aspect of cardiomyocyte electrophysiology.

- Transcription Factor-Mediated Reprogramming (TBX18): This is arguably the most successful approach to date. It involves introducing the T-box transcription factor 18 (TBX18), a gene essential for the embryonic development of the SA node.[20] When expressed in ventricular or atrial myocytes, TBX18 orchestrates a complete reprogramming of the cell's genetic machinery. It suppresses the expression of genes characteristic of working myocardium (e.g., those encoding fast sodium channels and the gap junction protein Connexin 43) while simultaneously upregulating a suite of genes essential for pacemaker function, including HCN4.[18][22] This effectively converts a contractile cell into a spontaneously firing pacemaker cell.[19]
- Overexpression of Pacemaker Ion Channels (HCN): A more direct approach involves introducing the genes that encode pacemaker channels, such as HCN2 or HCN4, into non-pacemaker cells.[3] The goal is to endow these cells with the If current, thereby inducing spontaneous diastolic depolarization and automaticity.[23] While successful in generating pacemaker activity, this method does not fully replicate the complex phenotype of a native SA node cell.[3][24]
- Suppression of Repolarizing Currents (Dominant-Negative Kir2.1): Working cardiomyocytes maintain a stable, negative resting membrane potential due to a strong inward rectifier potassium current (IK1), which opposes depolarization. This strategy involves introducing a dominant-negative form of the Kir2.1 channel, which is responsible for IK1. By suppressing this repolarizing current, the cell's membrane potential becomes less stable, allowing other small inward currents to initiate spontaneous depolarization.[3]

## Gene Delivery Methodologies

The success of gene therapy is critically dependent on the vector used to deliver the therapeutic gene.

- **Viral Vectors:** These are the most common and efficient vectors used in preclinical cardiac gene therapy.[25]
  - **Adeno-associated Virus (AAV):** AAVs are favored for their excellent safety profile, low immunogenicity, and ability to provide long-term gene expression in non-dividing cells like cardiomyocytes.[26][27] Serotypes such as AAV1, AAV6, and AAV9 have shown a strong tropism for heart tissue.[28]
  - **Adenovirus:** While highly efficient at gene transfer, adenoviruses can elicit a strong immune response, which has limited their application for long-term therapies.[25] They have been used effectively in proof-of-concept studies for biological pacemakers.[20]
- **Non-Viral Vectors:** These include methods like plasmid DNA delivery, lipid nanoparticles, and electroporation.[29][30][31] They offer advantages in safety and manufacturing cost but are currently hampered by significantly lower transfection efficiency compared to viral vectors.[32][33]



[Click to download full resolution via product page](#)

**Figure 3:** General Workflow for Biological Pacemaker Gene Therapy.

## Experimental Validation and Preclinical Data

Gene therapy approaches have been validated in various animal models, from rodents to large animals like pigs, which have cardiovascular systems highly similar to humans.

| Gene Target | Vector     | Animal Model                    | Key Findings                                                                                            | Citation |
|-------------|------------|---------------------------------|---------------------------------------------------------------------------------------------------------|----------|
| TBX18       | Adenovirus | Guinea Pig                      | Converted ventricular myocytes into cells indistinguishable from native pacemaker cells.                | [19]     |
| TBX18       | Adenovirus | Pig (complete heart block)      | Created physiologically relevant pacemaker activity, achieving independence from electronic pacemakers. | [18][34] |
| HCN2        | Adenovirus | Dog                             | Epicardial injection created a new site of origin for heartbeats with autonomic responsiveness.         | [3]      |
| HCN4t       | AAV6       | Rat, Pig (complete heart block) | Generated robust biological pacing in response to $\beta$ -adrenergic stimulation.                      | [35]     |
| siRNA-Gas   | Adenovirus | Pig                             | Targeted Gas protein to achieve biological heart                                                        | [36]     |

---

rate reduction  
(~8-17%).

---

## Part 3: Comparative Analysis: Ivabradine vs. Gene Therapy

The two approaches are designed for fundamentally different clinical objectives—rate reduction versus rate creation—and operate on vastly different principles.

| Feature           | Ivabradine                                                                                    | Gene Therapy (for Biological Pacing)                                                                               |
|-------------------|-----------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Primary Goal      | Heart Rate Reduction in tachycardia, heart failure, angina.                                   | Heart Rate Creation/Increase in bradycardia, heart block.                                                          |
| Mechanism         | Reversible pharmacological inhibition of the If current in native SA node cells.              | Durable genetic reprogramming of non-pacemaker cells or introduction of novel ion channels.                        |
| Development Stage | Clinically approved and widely used medication.                                               | Preclinical / Investigational. Human trials are a future goal.                                                     |
| Administration    | Oral tablet, typically taken twice daily.                                                     | One-time, invasive procedure (e.g., catheter-based intramyocardial injection).                                     |
| Onset & Duration  | Rapid onset (hours), effect lasts as long as the drug is taken.                               | Delayed onset (days to weeks for gene expression), intended to be permanent or long-lasting.                       |
| Reversibility     | Highly reversible upon cessation of therapy.                                                  | Largely irreversible, a primary safety consideration.                                                              |
| Titratability     | Dose can be easily adjusted based on patient response.                                        | Dose is fixed at the time of administration.                                                                       |
| Key Advantage     | Established efficacy, well-known safety profile, non-invasive, reversible.                    | Potential for a permanent cure, autonomic responsiveness, avoids hardware complications.                           |
| Key Limitation    | Requires patient adherence, side effects (phosphenes, bradycardia), not for bradyarrhythmias. | Major safety hurdles (immunogenicity, off-target effects, arrhythmogenesis), delivery challenges, irreversibility. |

## Conclusion and Future Perspectives

**Ivabradine** and gene therapy occupy distinct and complementary niches in the landscape of sinoatrial node modification.

**Ivabradine** stands as a mature, effective tool for rate control. Its selective mechanism provides a reliable way to lower heart rate in specific patient populations without the negative inotropic or hypotensive effects of other agents.<sup>[1][6]</sup> Future research will continue to refine its application in various cardiovascular conditions and patient subgroups.<sup>[7][37]</sup>

Gene therapy represents the frontier of rate creation. It holds the transformative potential to generate a living, autonomically responsive biological pacemaker, potentially liberating patients from the limitations of electronic devices.<sup>[34][38]</sup> The successful reprogramming of cardiomyocytes with TBX18 in large animal models is a landmark achievement.<sup>[18][34]</sup> However, the path to clinical application is long and requires rigorous investigation into long-term safety, vector optimization, and the potential for pro-arrhythmia or off-target effects.

For the drug development professional and researcher, these two modalities offer a compelling study in contrasts: the precision of small-molecule pharmacology versus the profound potential of cellular reprogramming. While **ivabradine** refines our current therapeutic arsenal, gene therapy challenges us to redefine the very nature of treatment for cardiac rhythm disorders.

## References

- StatPearls Publishing. (2025). **Ivabradine**. NCBI Bookshelf. [\[Link\]](#)
- Camm, A. J., et al. (2003). Electrophysiological effects of a single intravenous administration of **ivabradine** (S 16257) in adult patients with normal baseline electrophysiology. *Drugs under experimental and clinical research*. [\[Link\]](#)
- Jaski, B. E., et al. (2008). Development of Viral Vectors for Use in Cardiovascular Gene Therapy. *Gene Therapy*. [\[Link\]](#)
- Savelieva, I., & Camm, A. J. (2006). If inhibition with **ivabradine**: electrophysiological effects and safety. *Drug safety*. [\[Link\]](#)
- Tardif, J. C. (2005). **Ivabradine** – the first selective sinus node If channel inhibitor in the treatment of stable angina. *Therapeutics and Clinical Risk Management*. [\[Link\]](#)
- Mommersteeg, M. T., et al. (2013). Tbx18 and the generation of a biological pacemaker. Are we there yet?. *Trends in Cardiovascular Medicine*. [\[Link\]](#)
- Wang, M., et al. (2021).

- ResearchGate. (2020). The mechanism of action of **ivabradine**. **Ivabradine** within SA node.... [Link]
- Clinicaltrials.eu. (n.d.). **Ivabradine** – Application in Therapy and Current Clinical Research. [Link]
- Patsnap Synapse. (2024). What is the mechanism of **Ivabradine** Hydrochloride?. [Link]
- Cedars-Sinai Medical Center. (2012). Ordinary heart cells become 'biological pacemakers' with injection of a single gene. EurekAlert!. [Link]
- Farshbaf, A., et al. (2020). Functional biological pacemaker generation by T-Box18 protein expression via stem cell and viral delivery approaches in a murine model of complete heart block. Journal of cellular and molecular medicine. [Link]
- DiNicolantonio, J. J., & Fares, H. (2017). The Clinical Use of **Ivabradine**. American College of Cardiology. [Link]
- Magyar, J., et al. (2011). Electrophysiological effects of **ivabradine** in dog and human cardiac preparations: potential antiarrhythmic actions. Naunyn-Schmiedeberg's archives of pharmacology. [Link]
- Coxworth, B. (2014). Gene therapy converts heart cells into "biological pacemakers".
- Wikipedia. (n.d.). Tbx18 transduction. [Link]
- Fabbri, A., et al. (2020). **Ivabradine** for controlling heart rate in permanent atrial fibrillation: A translational clinical trial. Heart Rhythm. [Link]
- BioWorld. (2003).
- Vedantham, V. (2018). Gene Therapy Approaches to Biological Pacemakers. Journal of Cardiovascular Development and Disease. [Link]
- ClinicalTrials.gov. (2023).
- Harding, S. E., & Perera, D. (2022). Gene therapy in cardiac and vascular diseases: a review of approaches to treat genetic and common cardiovascular diseases with novel gene-based therapeutics. Cardiovascular Research. [Link]
- Gao, F., et al. (2013). Nonviral gene therapy targeting cardiovascular system.
- Guggilam, A., & Hajjar, R. J. (2018). Cardiac Gene Therapy with Adeno-Associated Virus-Based Vectors.
- Donahue, J. K., et al. (2012). Biological Heart Rate Reduction Through Genetic Suppression of Gap Protein in the Sinoatrial Node. Circulation: Arrhythmia and Electrophysiology. [Link]
- O'Neill, H. S., et al. (2011). Non-viral gene therapy for myocardial engineering.
- Werdan, K., et al. (2007). Long-term safety and efficacy of **ivabradine** in patients with chronic stable angina. Expert opinion on pharmacotherapy. [Link]
- Radiology Business. (2008).
- Dr. Oracle. (2023). What are the effects of **ivabradine** on electrocardiogram (ECG)?. [Link]
- Marbán, E., et al. (2006). Gene Transfer of a Synthetic Pacemaker Channel Into the Heart.

- Boink, G. J. J., et al. (2021). Toward Biological Pacing by Cellular Delivery of Hcn2/SkM1. *Frontiers in Physiology*. [\[Link\]](#)
- ResearchGate. (n.d.). Types of non-viral vectors for gene therapy in cardiovascular diseases. [\[Link\]](#)
- Wang, D., et al. (2022). AAV-mediated gene therapy: Advancing cardiovascular disease treatment. *Frontiers in Cardiovascular Medicine*. [\[Link\]](#)
- Barbuto, L., & Brugada, R. (2018). Genetic Approaches for the Treatment of Bradycardias. *Arrhythmia & Electrophysiology Review*. [\[Link\]](#)
- PackGene Biotech. (n.d.). AAV Gene Therapy in Cardiovascular Disease. [\[Link\]](#)
- Gu, S., et al. (2024). Nanotechnology-based non-viral vectors for gene delivery in cardiovascular diseases. *Frontiers in Pharmacology*. [\[Link\]](#)
- Lu, S., et al. (2023). AAV6-HCN4t-mediated biological pacing as a potential life-saving therapy for congenital complete heart block. *bioRxiv*. [\[Link\]](#)
- Liu, T., et al. (2024). Long-term safety and efficacy of **ivabradine** after direct percutaneous coronary intervention in patients with acute myocardial infarction complicated by heart failure. *Frontiers in Cardiovascular Medicine*. [\[Link\]](#)
- Li, Y., et al. (2023). Efficacy of **ivabradine** in patients with poor heart rate control after beta-blocker use in acute myocardial infarction: a pragmatic randomized controlled trial. *BMC Cardiovascular Disorders*. [\[Link\]](#)
- J. J. Boink, et al. (2007). Biological pacing by gene and cell therapy. *Netherlands Heart Journal*. [\[Link\]](#)
- van der Nagel, R., et al. (2024). HCN2-based biological pacing in a modified rat AV-block model. *Cardiovascular Research*. [\[Link\]](#)
- R Discovery. (2024). Long-term safety and efficacy of **ivabradine** after direct percutaneous coronary intervention in patients with acute myocardial infarction complicated by heart failure: a single-center retrospective study. [\[Link\]](#)
- Liu, T., et al. (2024). Long-term safety and efficacy of **ivabradine** after direct percutaneous coronary intervention in patients with acute myocardial infarction complicated by heart failure: a single-center retrospective study. *PubMed*. [\[Link\]](#)
- El-Am, E., et al. (2022). **Ivabradine** in patients with heart failure: a systematic literature review. *Expert Review of Cardiovascular Therapy*. [\[Link\]](#)
- Tse, W., & Li, G. (2014). Cell and gene therapy for arrhythmias: Repair of cardiac conduction damage. *Journal of Thoracic Disease*. [\[Link\]](#)
- Frontiers. (n.d.).
- Sequencing.com. (n.d.). Solving the Mystery of Sick Sinus Syndrome 3: The Genetic Testing Revolution. [\[Link\]](#)
- American College of Cardiology. (n.d.).

- Deo, M., & Ruan, Y. (2012). Genetics of sick sinus syndrome. Indian Pacing and Electrophysiology Journal. [Link]
- Oxford Academic. (n.d.). Genetic insight into sick sinus syndrome. European Heart Journal. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]
- 6. The Clinical Use of Ivabradine - American College of Cardiology [acc.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Electrophysiological effects of ivabradine in dog and human cardiac preparations: potential antiarrhythmic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. radiologybusiness.com [radiologybusiness.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Electrophysiological effects of a single intravenous administration of ivabradine (S 16257) in adult patients with normal baseline electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Long-term safety and efficacy of ivabradine after direct percutaneous coronary intervention in patients with acute myocardial infarction complicated by heart failure: a single-center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term safety and efficacy of ivabradine after direct percutaneous coronary intervention in patients with acute myocardial infarction complicated by heart failure: a single-

center retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy of ivabradine in patients with poor heart rate control after beta-blocker use in acute myocardial infarction: a pragmatic randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. If inhibition with ivabradine : electrophysiological effects and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term safety and efficacy of ivabradine in patients with chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tbx18 and the generation of a biological pacemaker. Are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ordinary heart cells become 'biological pacemakers' with injection of a single gene | EurekAlert! [eurekalert.org]
- 20. Tbx18 transduction - Wikipedia [en.wikipedia.org]
- 21. Genetics of sick sinus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Functional biological pacemaker generation by T-Box18 protein expression via stem cell and viral delivery approaches in a murine model of complete heart block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. Frontiers | Toward Biological Pacing by Cellular Delivery of Hcn2/SkM1 [frontiersin.org]
- 25. Development of Viral Vectors for Use in Cardiovascular Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cardiac Gene Therapy with Adeno-Associated Virus-Based Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | AAV-mediated gene therapy: Advancing cardiovascular disease treatment [frontiersin.org]
- 28. AAV Gene Therapy in Cardiovascular Disease | PackGene Biotech [packgene.com]
- 29. Non-Viral Gene Delivery Systems for Treatment of Myocardial Infarction: Targeting Strategies and Cardiac Cell Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. DSpace [researchrepository.universityofgalway.ie]
- 31. researchgate.net [researchgate.net]
- 32. journals.physiology.org [journals.physiology.org]

- 33. Frontiers | Nanotechnology-based non-viral vectors for gene delivery in cardiovascular diseases [frontiersin.org]
- 34. newatlas.com [newatlas.com]
- 35. biorxiv.org [biorxiv.org]
- 36. Biological Heart Rate Reduction Through Genetic Suppression of Gas Protein in the Sinoatrial Node - PMC [pmc.ncbi.nlm.nih.gov]
- 37. clinicaltrials.eu [clinicaltrials.eu]
- 38. Biological pacing by gene and cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Guide to Sinoatrial Node Modification: Ivabradine vs. Gene Therapy]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130884#ivabradine-versus-gene-therapy-approaches-for-sinoatrial-node-modification>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)